![molecular formula C17H16N2O4 B13124902 1-Amino-5,8-dihydroxy-4-[(propan-2-yl)amino]anthracene-9,10-dione CAS No. 58608-11-0](/img/structure/B13124902.png)
1-Amino-5,8-dihydroxy-4-[(propan-2-yl)amino]anthracene-9,10-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Amino-5,8-dihydroxy-4-[(propan-2-yl)amino]anthracene-9,10-dione is a synthetic organic compound belonging to the anthraquinone family. This compound is known for its vibrant color and is often used in various industrial applications, including dyes and pigments. It also has significant biological activity, making it a subject of interest in medicinal chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-Amino-5,8-dihydroxy-4-[(propan-2-yl)amino]anthracene-9,10-dione typically involves the following steps:
Starting Material: The synthesis begins with anthracene-9,10-dione.
Amination: The anthracene-9,10-dione undergoes amination to introduce the amino groups at the 1 and 4 positions.
Hydroxylation: Hydroxyl groups are introduced at the 5 and 8 positions through a hydroxylation reaction.
Alkylation: The final step involves the alkylation of the amino group at the 4 position with isopropylamine.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Reactors: Large-scale reactors are used to carry out the amination, hydroxylation, and alkylation reactions.
Purification: The product is purified using techniques such as crystallization and chromatography to ensure high purity.
Análisis De Reacciones Químicas
Types of Reactions
1-Amino-5,8-dihydroxy-4-[(propan-2-yl)amino]anthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: Reduction reactions can convert the quinone form back to the hydroquinone form.
Substitution: The amino and hydroxyl groups can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products
The major products formed from these reactions include various substituted anthraquinones and hydroquinones, depending on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
1-Amino-5,8-dihydroxy-4-[(propan-2-yl)amino]anthracene-9,10-dione has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of dyes and pigments.
Biology: The compound is studied for its potential biological activities, including antibacterial and antifungal properties.
Medicine: Research is ongoing to explore its potential as an anticancer agent due to its ability to interact with DNA.
Industry: It is used in the production of various industrial dyes and pigments.
Mecanismo De Acción
The mechanism of action of 1-Amino-5,8-dihydroxy-4-[(propan-2-yl)amino]anthracene-9,10-dione involves:
DNA Interaction: The compound intercalates into DNA, disrupting the replication process.
Topoisomerase Inhibition: It inhibits topoisomerase enzymes, which are crucial for DNA replication and repair.
Reactive Oxygen Species (ROS) Generation: The compound can generate ROS, leading to oxidative stress and cell death.
Comparación Con Compuestos Similares
Similar Compounds
Mitoxantrone: A similar compound with anticancer properties.
Doxorubicin: Another anthraquinone derivative used in cancer treatment.
Daunorubicin: Similar in structure and used as an anticancer agent.
Uniqueness
1-Amino-5,8-dihydroxy-4-[(propan-2-yl)amino]anthracene-9,10-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to generate ROS and inhibit topoisomerase enzymes makes it a promising candidate for further research in medicinal chemistry.
Propiedades
Número CAS |
58608-11-0 |
|---|---|
Fórmula molecular |
C17H16N2O4 |
Peso molecular |
312.32 g/mol |
Nombre IUPAC |
1-amino-5,8-dihydroxy-4-(propan-2-ylamino)anthracene-9,10-dione |
InChI |
InChI=1S/C17H16N2O4/c1-7(2)19-9-4-3-8(18)12-13(9)17(23)15-11(21)6-5-10(20)14(15)16(12)22/h3-7,19-21H,18H2,1-2H3 |
Clave InChI |
WMMGUOXXSWELDN-UHFFFAOYSA-N |
SMILES canónico |
CC(C)NC1=C2C(=C(C=C1)N)C(=O)C3=C(C=CC(=C3C2=O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


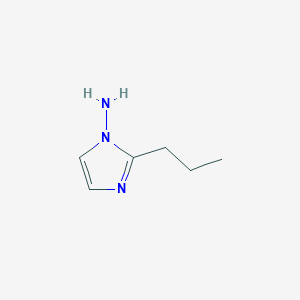

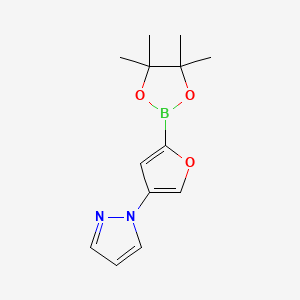
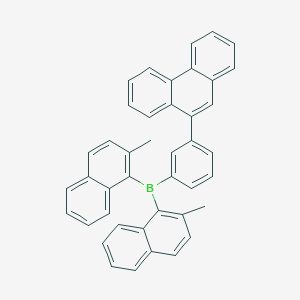
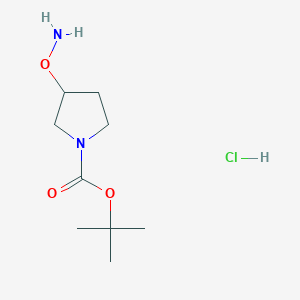

![2-Bromo-6-iodo-1H-benzo[d]imidazole](/img/structure/B13124850.png)
![Pyrido[4,3-d]pyrimidine,5,6,7,8-tetrahydro-2-methyl-,dihydrochloride](/img/structure/B13124856.png)

![7-(Difluoromethoxy)-2-(trifluoromethyl)benzo[d]thiazole](/img/structure/B13124879.png)

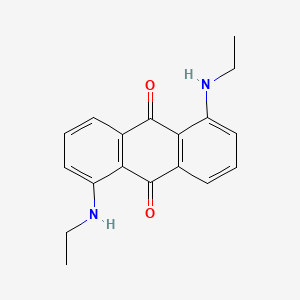

![7-Bromo-2-(difluoromethyl)benzo[d]thiazole](/img/structure/B13124903.png)
